

In-depth Technical Guide: KBP-5074 (Ocedurenone)

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Compound of Interest

Compound Name: KBP-5493

Cat. No.: B608077

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Disclaimer: Publicly available information on a compound designated "**KBP-5493**" is not available. This technical guide focuses on KBP-5074 (Ocedurenone), a key clinical-stage asset developed by KBP Biosciences, as a representative example of their innovative pipeline.

Introduction

Ocedurenone (formerly KBP-5074) is a third-generation, non-steroidal, highly selective mineralocorticoid receptor antagonist (MRA).^{[1][2][3]} It has been developed for the treatment of uncontrolled hypertension in patients with advanced chronic kidney disease (CKD).^{[2][3][4]} The compound has demonstrated a favorable safety and efficacy profile in clinical trials, particularly regarding the risk of hyperkalemia, a common and serious side effect of existing MRAs in patients with CKD.^[4] In a significant development, Novo Nordisk has entered into an agreement to acquire ocedurenone from KBP Biosciences for up to \$1.3 billion, highlighting its potential as a best-in-class treatment for uncontrolled hypertension.^[2]

Chemical Information

Property	Value
Chemical Name	4-[(3S,3aS)-3-cyclopentyl-7-(4-hydroxypiperidine-1-carbonyl)-3,3a,4,5-tetrahydropyrazolo[3,4-f]quinolin-2-yl]-2-chlorobenzonitrile
SMILES	<chem>C1CCC(C1)[C@H]2[C@@H]3CCC4=C(C3=NN2C5=CC(=C(C=C5)C#N)Cl)C=CC(=N4)C(=O)N6CCC(CC6)O</chem>
InChI	InChI=1S/C28H30ClN5O2/c29-23-15-19(6-5-18(23)16-30)34-27(17-3-1-2-4-17)22-8-9-24-21(26(22)32-34)7-10-25(31-24)28(36)33-13-11-20(35)12-14-33/h5-7,10,15,17,20,22,27,35H,1-4,8-9,11-14H2/t22-,27+/m1/s1

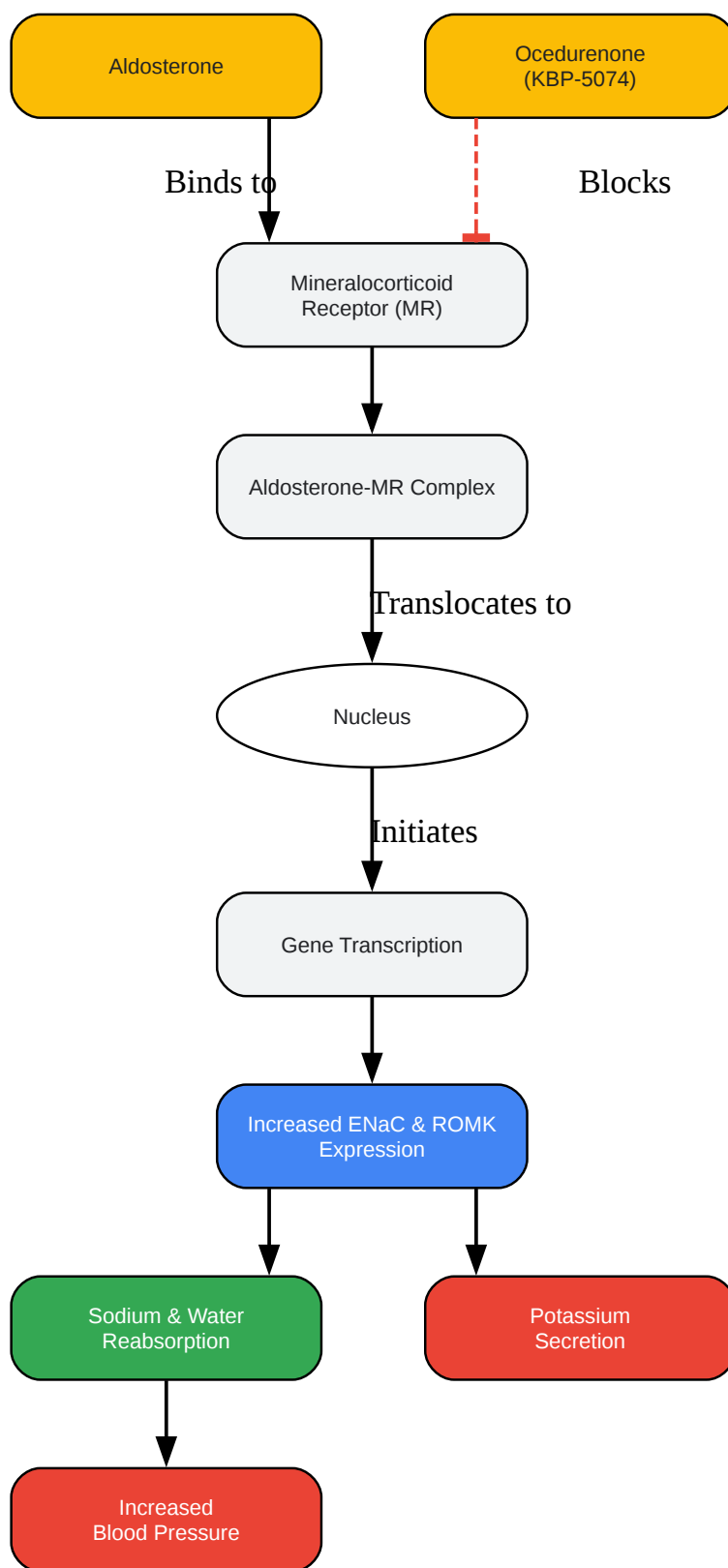
Source: [PharmaCompass.com](#)[5]

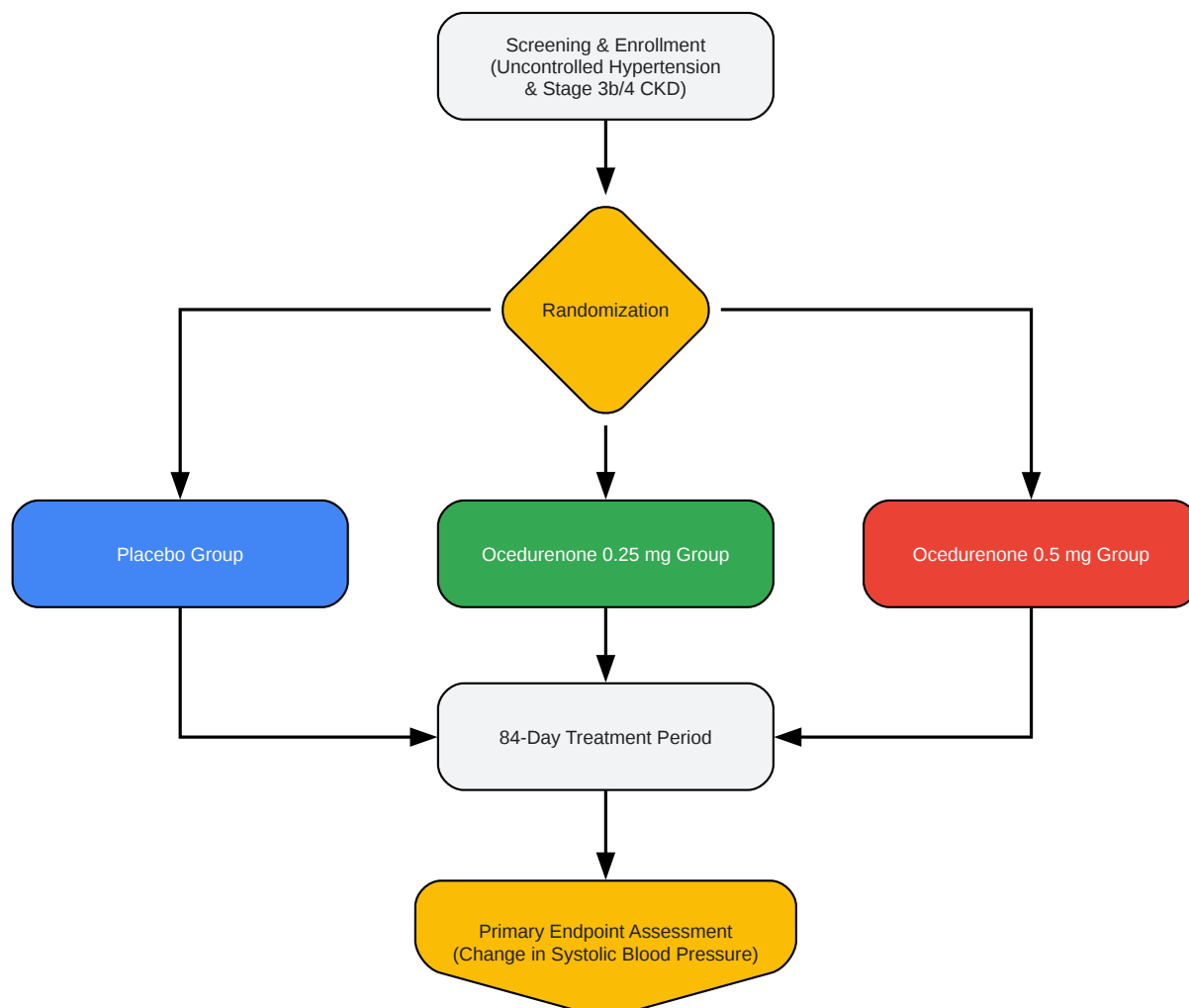
Mechanism of Action

Ocedurenone is a potent and selective antagonist of the mineralocorticoid receptor (MR).[3][6] Aldosterone, the primary ligand for the MR, plays a crucial role in regulating blood pressure and electrolyte balance.[6] However, overactivation of the MR can lead to a range of deleterious effects, including hypertension, cardiovascular damage, and kidney injury.[6]

As a non-steroidal MRA, ocedurenone offers high binding affinity for the MR while exhibiting lower affinity for other steroid receptors, which is anticipated to reduce the incidence of off-target side effects.[3][4]

Signaling Pathway of Aldosterone and the Mineralocorticoid Receptor





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